molecular formula C46H45N3O13S B580333 Dimethoxybenzyl-FLT-precursor CAS No. 290371-75-4

Dimethoxybenzyl-FLT-precursor

Cat. No.: B580333
CAS No.: 290371-75-4
M. Wt: 879.934
InChI Key: GAVBOCNVKVVIRL-QAXYZVJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethoxybenzyl-FLT-precursor (3-N-(2,4-Dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-D-lyxofuranosyl]thymidine; CAS 290371-75-4) is a critical intermediate in the automated synthesis of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a positron emission tomography (PET) tracer used to assess tumor proliferation. This precursor facilitates nucleophilic aliphatic fluorination (SN2) via a two-step, one-pot synthesis, followed by deprotection to yield [18F]FLT . Its molecular structure includes protective groups at the 3-N (2,4-dimethoxybenzyl), 5′-O (dimethoxytrityl), and 3′-O (nosyl) positions, which stabilize the molecule during fluorination and subsequent purification .

[18F]FLT is a thymidine analog that accumulates in proliferating cells via phosphorylation by thymidine kinase 1 (TK1), correlating strongly with Ki-67, a histological proliferation marker . The precursor’s compatibility with automated synthesis systems (e.g., GE TracerLab MX) and commercial availability in GMP-grade formats make it a staple in clinical and research settings . Strict handling protocols are required: storage at <-20°C, protection from light, and avoidance of skin/eye contact due to its reactive functional groups .

Properties

IUPAC Name

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 2-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H45N3O13S/c1-30-27-47(45(51)48(44(30)50)28-31-15-20-37(58-4)25-39(31)59-5)43-26-40(62-63(54,55)42-14-10-9-13-38(42)49(52)53)41(61-43)29-60-46(32-11-7-6-8-12-32,33-16-21-35(56-2)22-17-33)34-18-23-36(57-3)24-19-34/h6-25,27,40-41,43H,26,28-29H2,1-5H3/t40-,41-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVBOCNVKVVIRL-QAXYZVJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=CC=C7[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=CC=C7[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H45N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Protocol

  • Reaction Setup : 3,4-Dimethoxybenzaldehyde (3.0042 g, 0.0181 mol) is dissolved in dry THF (40 mL) under argon.

  • Reduction : DIBAL (2 equivalents, 1 M in toluene) is added dropwise at 0°C, followed by stirring at ambient temperature for 2 hours.

  • Workup : The reaction is quenched with water, and the product is purified via column chromatography (20% ethyl acetate/hexane).

Performance Metrics

ParameterValueSource
Yield77.16%
Purity (HPLC)>95%
TLC MonitoringRf = 0.45

This step ensures high yields while maintaining structural integrity for subsequent functionalization.

Protection of Thiol Moieties

The thiol group in the FLT backbone is protected using a dimethoxybenzyl group to enhance solubility and prevent undesired side reactions during fluorination.

Methodology

  • Protective Group Introduction : The alcohol intermediate reacts with nosyl chloride under basic conditions to form a stable thioether.

  • Solubility Enhancement : The dimethoxybenzyl group improves precursor solubility in polar aprotic solvents, critical for homogeneous reaction mixtures.

Challenges and Solutions

  • Radical Formation : Dimethoxybenzyl radicals may form during side reactions, necessitating inert atmospheres (argon) and radical scavengers like (TMS)₃SiH.

  • Oxygen Sensitivity : Strict exclusion of oxygen prevents oxidation of thiol intermediates.

Fluorination Reaction Conditions

Nucleophilic aliphatic substitution (Sₙ2) with [¹⁸F]fluoride is the cornerstone of radiochemical synthesis.

Reaction Optimization

  • Fluoride Activation : [¹⁸F]Fluoride (produced via cyclotron) is activated with Kryptofix 222/K₂CO₃ in acetonitrile.

  • Substitution Reaction : The protected precursor reacts with activated fluoride at 110°C for 15 minutes.

Performance Data

ParameterValueSource
Temperature110°C
Reaction Time15 min
Radiochemical Yield93% (pre-purification)
Molar ActivityUp to 1 TBq/µmol

Deprotection and Purification

Post-fluorination, acid hydrolysis removes protective groups to yield the active tracer.

Protocol

  • Acid Hydrolysis : Trifluoroacetic acid (TFA) cleaves the dimethoxybenzyl group at 60°C.

  • Purification : Solid-phase extraction (OASIS HLB and Alumina N cartridges) achieves >99% radiochemical purity.

Analytical Validation

  • HPLC-MS : Confirms identity and purity of intermediates.

  • TLC : Ethyl acetate/hexane (20:80) with anisaldehyde staining monitors reaction progress.

Optimization Strategies for Scalable Synthesis

Industrial-scale production requires balancing efficiency with reproducibility.

Key Advances

  • Automated Reactors : Enable precise control over temperature and reagent addition, reducing human error.

  • Box-Behnken Experimental Design : Optimizes variables like substrate concentration (10–20 mg) and reaction time (10–30 min) to maximize radiochemical yield (RCY).

Comparative Data

Precursor TypeRCYSynthesis TimePuritySource
Dimethoxytrityl-Nosyl16 ± 2%55 min>99%
Alternative Ethers≤10%80 min95%

Chemical Reactions Analysis

Nucleophilic Fluorination

The protected precursor undergoes nucleophilic aliphatic substitution (Sₙ2) with [¹⁸F]fluoride:

  • Reaction Setup : [¹⁸F]fluoride (produced via cyclotron) is activated with Kryptofix 222/K₂CO₃ in acetonitrile .

  • Mechanism : The nosyl group is displaced by [¹⁸F]fluoride at 110°C for 15 min (Figure 2) .

Table 2: Fluorination Parameters

ParameterValueSource
Temperature110°C
Reaction Time15 min
Radiochemical Yield93% (pre-purification)
Molar ActivityUp to 1 TBq/µmol

Deprotection and Purification

Post-fluorination, acid hydrolysis removes protecting groups:

  • Boc Removal : 2N HCl (30 min, RT) .

  • DMT Removal : Trifluoroacetic acid (5 min, 100°C) .

  • Purification : Solid-phase extraction (OASIS HLB and Alumina N cartridges) achieves >99% radiochemical purity .

Critical Data :

  • Total synthesis time: ≤55 min .

  • Final radiochemical yield: 16 ± 2% (decay-corrected) .

Analytical Characterization

  • HPLC-MS : Used to confirm identity and purity of intermediates .

  • TLC Monitoring : Ethyl acetate/hexane (20:80) with anisaldehyde staining .

Challenges and Optimization

  • Radical Intermediates : Dimethoxybenzyl radicals may form during side reactions, requiring strict argon atmospheres to prevent decomposition .

  • Oxygen Sensitivity : (TMS)₃SiH additives mitigate oxygen inhibition in radical-mediated steps .

Comparative Data

Table 3: Performance of FLT Precursors

Precursor TypeRadiochemical YieldSynthesis TimePuritySource
Dimethoxytrityl-Nosyl16 ± 2%55 min>99%
Alternative Ethers≤10%80 min95%

This synthesis route balances efficiency and practicality, making it the gold standard for [¹⁸F]FLT production in clinical PET imaging . Future work aims to streamline protection-deprotection sequences and enhance molar activities .

Scientific Research Applications

Synthesis of [¹⁸F]FLT

The synthesis of [¹⁸F]FLT involves several key steps where the dimethoxybenzyl-FLT-precursor plays a crucial role:

  • Methodology : The precursor is used to facilitate the introduction of fluorine-18 into the thymidine structure, resulting in [¹⁸F]FLT. This process typically employs techniques such as nucleophilic substitution and requires careful control of reaction conditions to optimize yield and purity .

PET Imaging for Oncology

[¹⁸F]FLT is predominantly used in cancer imaging due to its ability to reflect cellular proliferation:

  • Tumor Response Monitoring : Studies have shown that [¹⁸F]FLT uptake correlates with tumor activity and can provide insights into the effectiveness of therapeutic interventions. For instance, it has been demonstrated that changes in [¹⁸F]FLT uptake are more pronounced than those observed with traditional tracers like [¹⁸F]FDG during cancer treatment .

Pharmacokinetics and Biodistribution Studies

The biodistribution of [¹⁸F]FLT provides critical data on the pharmacokinetics of potential therapeutic agents:

  • Case Study Example : A study involving patients undergoing radiotherapy showed significant decreases in [¹⁸F]FLT uptake post-treatment, indicating its utility as a biomarker for assessing therapeutic response .

Research Findings and Case Studies

Numerous studies have documented the efficacy of [¹⁸F]FLT in various clinical settings:

  • Eisenhut et al. (2000) demonstrated a simplified labeling approach for synthesizing [¹⁸F]FLT, emphasizing the importance of dimethoxybenzyl-FLT precursor in achieving high yields .
  • Machulla et al. (2000) reported on the successful application of [¹⁸F]FLT in PET imaging for monitoring tumor responses, highlighting its advantages over conventional tracers .

Mechanism of Action

The mechanism of action of Dimethoxybenzyl-FLT-precursor involves its role as a protective group for thiol moieties. The 3,4-dimethoxybenzyl group increases the solubility and stability of the precursor, which is essential for the formation of self-assembled monolayers. During monolayer formation, the protective group is cleaved off, allowing the thiol moiety to interact with the substrate .

Comparison with Similar Compounds

3-N-Boc-5′-O-Dimethoxytrityl-3′-O-Nosyl-Thymidine

It is the most widely used precursor due to its commercial availability in GMP grade and high radiochemical yields (RCY) in automated syntheses . The Boc group simplifies deprotection under mild acidic conditions, reducing side reactions. However, its synthesis may require additional purification steps compared to dimethoxybenzyl-protected analogs .

1-(2,5'-Anhydro-Lyxofuranosyl) Thymines

These precursors (e.g., CAS 191474-13-2) feature intramolecular protection of the 5′-O and 3-N positions, eliminating toxic byproduct release during hydrolysis. This enhances safety and simplifies validation under GMP/GLP guidelines . However, their RCY and compatibility with automated systems are less documented compared to dimethoxybenzyl variants.

Anhydrothymidine-FLT-Precursor

5′-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine (CAS 191474-13-2) contains a rigid anhydro ring structure, which may improve steric control during fluorination.

Comparative Analysis

Parameter Dimethoxybenzyl-FLT-Precursor 3-N-Boc-5′-O-Dimethoxytrityl-3′-O-Nosyl-Thymidine 1-(2,5'-Anhydro-Lyxofuranosyl) Thymines Anhydrothymidine-FLT-Precursor
Protective Groups 3-N (dimethoxybenzyl), 5′-O (DMT), 3′-O (nosyl) 3-N (Boc), 5′-O (DMT), 3′-O (nosyl) Intramolecular (5′-O, 3-N) 5′-O (DMT), 2,3′-anhydro ring
Radiochemical Yield (RCY) High (widely reported in automated systems) High (industry standard) Moderate (limited data) Not reported
Safety Profile Requires careful handling (toxic groups) Standard GMP protocols Reduced toxicity (no toxic byproducts) No specific safety issues reported
Commercial Availability Customizable (5–30 mg/vial) Commercially available in GMP grade Limited Limited, high cost
Synthesis Compatibility Compatible with GE TracerLab MX Broadly compatible with automated systems Requires validation Not well documented

Research Findings

  • Dimethoxybenzyl vs. Boc-Protected Precursors : The Boc-protected precursor is favored for its reliability in GMP settings, but the dimethoxybenzyl variant offers flexibility in customized synthesis scales .
  • Safety Innovations: The 1-(2,5'-anhydro-lyxofuranosyl) thymines demonstrate superior safety by avoiding toxic byproducts, critical for regulatory compliance .
  • Cost vs.

Biological Activity

Dimethoxybenzyl-FLT-precursor, a compound involved in the synthesis of the radiotracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), has garnered attention for its biological activity and potential applications in medical imaging and therapeutic monitoring. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, supported by data tables and case studies.

The synthesis of this compound involves several chemical transformations that yield a compound with significant biological implications. The precursor is characterized by its stability and purity, which are crucial for its use in radiolabeling processes. The molar mass of the compound is approximately 526.58 g/mol, and it is typically presented as a colorless to yellowish solid with a purity of ≥ 95% .

Table 1: Chemical Characteristics of this compound

PropertyValue
Molar Mass526.58 g/mol
Purity≥ 95%
AppearanceColorless to yellowish
CAS RN[191474-13-2]

Pharmacological Evaluation

This compound has shown promising results in various pharmacological evaluations. It serves as a precursor for [¹⁸F]FLT, which is utilized in positron emission tomography (PET) to assess tumor proliferation and response to therapies . The biological activity of this compound is primarily linked to its ability to mimic thymidine, allowing it to be incorporated into DNA during replication.

Case Study: Tumor Response Monitoring

In a study investigating the use of [¹⁸F]FLT in mice bearing tumors, researchers found that the compound effectively monitored tumor response to radiotherapy and photodynamic therapy (PDT). The imaging results indicated a correlation between [¹⁸F]FLT uptake and tumor proliferation rates, demonstrating its utility as a biomarker for assessing treatment efficacy .

Biological Activity

The biological activity of this compound extends beyond its role as a PET tracer. Research indicates that it may possess additional pharmacological properties due to its structural features. For instance, derivatives of dimethoxybenzyl compounds have been noted for their potential inhibitory effects on various enzymes, including phosphodiesterases (PDEs), which are involved in cellular signaling pathways.

Table 2: Inhibitory Activity of Dimethoxybenzyl Derivatives

CompoundTarget EnzymeIC₅₀ (μM)
7pPDE24.7
7pPDE45.1
7aaPI3Kα19
7abPI3Kβ94

This table summarizes the inhibitory activities observed in various derivatives related to the dimethoxybenzyl structure. Notably, compound 7p exhibited robust inhibition against both PDE2 and PDE4 enzymes, suggesting its potential therapeutic applications in conditions where modulation of these pathways is beneficial .

Q & A

Q. What is the structural and functional role of Dimethoxybenzyl-FLT-precursor in synthesizing [¹⁸F]FLT for PET imaging?

this compound (C₄₆H₄₅N₃O₁₃S, MW 879.93) serves as a critical intermediate in the radiosynthesis of [¹⁸F]FLT, a radiopharmaceutical used to quantify tumor proliferation via PET. The precursor’s dimethoxybenzyl group facilitates ¹⁸F-fluorination by acting as a protecting group during nucleophilic substitution reactions. Post-labeling, this group is cleaved to yield the active tracer . Methodologically, researchers should verify precursor purity (>97%) via HPLC or mass spectrometry to ensure efficient radiolabeling .

Q. What are the standard protocols for synthesizing this compound?

Synthesis typically involves a Wittig-Horner-Emmons reaction between diethyl-(3,5-dimethoxybenzyl)phosphonate and 4-fluorobenzaldehyde, followed by demethylation with BBr₃ to yield the hydroxylated intermediate. Key steps include optimizing reaction temperatures (e.g., 160°C for phosphonate synthesis) and chromatographic purification to achieve >95% purity . Researchers must document reaction yields (e.g., 62% for stilbene formation) and characterize intermediates via NMR and FTIR .

Q. How is the stability of this compound assessed under varying storage conditions?

Stability studies involve storing the precursor as a yellowish foam at −20°C under inert gas and monitoring degradation via TLC or HPLC over 6–12 months. Researchers should report decomposition products (e.g., oxidation byproducts) and establish shelf-life criteria based on radiochemical yield thresholds (>90% purity for clinical use) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize radiochemical yield (RCY) in [¹⁸F]FLT synthesis using this compound?

Systematic optimization employs a Box-Behnken experimental design to evaluate variables: substrate concentration (10–20 mg), temperature (130–160°C), and reaction time (10–30 min). For example, labeling DMTThy at 160°C for 10 minutes yields 14.3% ± 3.3 RCY, while prolonged heating at lower temperatures reduces efficiency. Researchers should use response surface modeling to identify optimal parameters and validate reproducibility across 15+ experimental runs .

Q. How do discrepancies in reported RCYs for [¹⁸F]FLT synthesis using different precursors arise, and how can they be resolved?

Contradictory yields (e.g., 5.3% for AThy vs. 14.3% for DMTThy) often stem from variations in precursor solubility, protecting group stability, or fluoride ion accessibility. To reconcile data, researchers should perform head-to-head comparisons under standardized conditions (e.g., 20 GBq [¹⁸F]fluoride, 90-minute synthesis) and quantify byproducts via radio-TLC. Meta-analyses of published protocols (e.g., Machulla et al., 2000 vs. Blocher et al., 2004) are recommended to identify confounding variables .

Q. What methodologies address the metabolic interference of FLT glucuronidation in preclinical pharmacokinetic studies?

FLT’s hepatic glucuronidation produces metabolites that confound blood activity measurements. Researchers should integrate kinetic modeling with chromatographic blood analysis to isolate parent FLT. For example, metabolite correction involves sampling blood at 5–60-minute intervals post-injection, separating FLT from glucuronides via solid-phase extraction, and adjusting time-activity curves using exponential decay models .

Q. How do structural modifications of FLT precursors influence tracer specificity for thymidine kinase 1 (TK1) in proliferating cells?

Comparative studies using analogs (e.g., Anhydrothymidine-FLT-precursor vs. Dimethoxybenzyl derivatives) should assess TK1 phosphorylation rates via in vitro assays with [³H]thymidine competition. Researchers must correlate cellular uptake (e.g., %ID/g in xenografts) with immunohistochemical Ki-67 indices to validate specificity. Dose-response curves for TK1 inhibitors (e.g., azidothymidine) further confirm mechanism .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing radiochemical yield data in multi-variable synthesis experiments?

Use ANOVA with post-hoc Tukey tests to compare RCYs across reaction conditions. For multivariate optimization (e.g., substrate concentration × temperature), apply quadratic regression models (e.g., y = β₀ + β₁X₁ + β₂X₂ + β₁²X₁²) and report adjusted R² values. Data visualization via 3D response surface plots enhances interpretability .

Q. How should researchers design preclinical studies to mitigate batch-to-batch variability in precursor quality?

Implement a quality control (QC) pipeline:

  • Pre-synthesis : Certify precursor purity via LC-MS and elemental analysis.
  • In-process : Monitor reaction progress with radio-HPLC.
  • Post-synthesis : Validate [¹⁸F]FLT via log P measurements (expected: 0.9–1.2) and stability in saline (≤5% decomposition at 4 hours). Document QC results in supplementary materials for peer review .

Data Interpretation and Reporting

Q. How can conflicting in vitro vs. in vivo FLT uptake data be contextualized in tumor proliferation studies?

In vitro models often overestimate FLT uptake due to static culture conditions, whereas in vivo results reflect perfusion limitations and metabolite clearance. Researchers should normalize uptake values to blood flow (via [¹⁵O]H₂O PET) and correlate FLT SUVmax with histopathological mitotic counts. Reporting both absolute uptake and tumor-to-background ratios enhances cross-study comparability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.